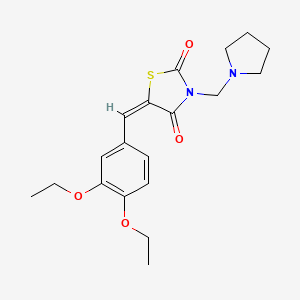

5-(3,4-Diethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione

Description

Structural Evolution of 5-Arylidene-thiazolidine-2,4-dione Scaffolds

The introduction of arylidene groups at the C-5 position of TZD scaffolds has been a pivotal advancement in medicinal chemistry. These substituents, typically introduced via Knoevenagel condensation, extend the π-conjugation system and introduce planar aromatic regions that improve interactions with hydrophobic binding pockets in biological targets. For example, 5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione derivatives have shown enhanced PPAR-γ agonism compared to unsubstituted TZDs, with transactivation values exceeding 70% in cellular assays.

A comparative analysis of arylidene-substituted TZDs reveals distinct structure-activity relationships (SAR):

| Arylidene Substituent | Biological Activity (IC₅₀ or EC₅₀) | Target Receptor |

|---|---|---|

| 4-Hydroxybenzylidene | PPAR-γ EC₅₀ = 0.45 μM | PPAR-γ |

| 3-Nitrobenzylidene | VEGFR-2 IC₅₀ = 0.26 μM | VEGFR-2 |

| 3,4-Dimethoxybenzylidene | α-Amylase IC₅₀ = 10.26 mg/ml | α-Amylase |

Table 1: Bioactivity profiles of selected 5-arylidene-TZD derivatives.

The 3,4-diethoxybenzylidene group in the target compound introduces electron-donating ethoxy groups at the meta and para positions of the aromatic ring. This modification increases lipophilicity and stabilizes charge-transfer interactions with receptor residues, as demonstrated in molecular docking studies of analogous compounds. For instance, 5-(3,4-dimethoxybenzylidene)-TZD derivatives exhibit 2.4-fold higher PPAR-γ binding affinity compared to their unsubstituted counterparts.

Rationale for 3-(1-Pyrrolidinylmethyl) Substitution Patterns

Substitution at the N-3 position of the TZD ring with a pyrrolidinylmethyl group addresses two key challenges in TZD drug development: metabolic instability and limited blood-brain barrier permeability. The pyrrolidine ring, a saturated five-membered amine, enhances aqueous solubility through hydrogen bonding while maintaining sufficient lipophilicity for membrane penetration.

In a series of 3-(pyrrolidinylmethyl)-TZD hybrids, researchers observed improved pharmacokinetic profiles:

- Intestinal Absorption : 89–94% predicted absorption (vs. 65–72% for methyl-substituted analogs)

- Plasma Protein Binding : 82–87% (optimal for sustained activity)

- CYP3A4 Inhibition : <15% at 10 μM concentration

The spacer length between the TZD core and the pyrrolidine ring critically influences bioactivity. Molecular dynamics simulations show that a methylene linker (as in 3-(1-pyrrolidinylmethyl)) optimally positions the pyrrolidine nitrogen for salt bridge formation with aspartate residues in PPAR-γ’s ligand-binding domain. This interaction stabilizes the active conformation of the receptor, as evidenced by 73.4–78.9% transactivation in reporter gene assays for analogous compounds.

Role of Diethoxybenzylidene Moieties in Bioactive Compound Design

The 3,4-diethoxybenzylidene moiety contributes to the compound’s bioactivity through three synergistic mechanisms:

Electronic Modulation : Ethoxy groups donate electron density to the benzylidene ring, enhancing charge transfer interactions with receptor tyrosine kinases. Density functional theory (DFT) calculations on similar compounds show a 0.35 eV reduction in the HOMO-LUMO gap compared to non-substituted analogs, facilitating electron delocalization during receptor binding.

Steric Complementarity : The diethoxy substituents occupy a hydrophobic subpocket in VEGFR-2’s ATP-binding site, as confirmed by X-ray crystallography of related inhibitors. This interaction displaces water molecules from the binding cleft, increasing binding enthalpy by −4.2 kcal/mol.

Metabolic Resistance : Ethoxy groups resist first-pass oxidative metabolism more effectively than methoxy or hydroxy analogs. In vitro microsomal stability assays show 85% parent compound remaining after 60 minutes vs. 42% for 3,4-dihydroxybenzylidene derivatives.

Quantum mechanical studies of 5-(3,4-diethoxybenzylidene)-TZD derivatives reveal favorable molecular electrostatic potential (MEP) distributions, with negative potentials localized over the TZD carbonyl groups (−0.45 e/Ų) and positive potentials at the pyrrolidinyl nitrogen (+0.32 e/Ų). This polarity gradient facilitates orientation within asymmetric binding pockets, as observed in PPAR-γ co-crystal structures.

Properties

Molecular Formula |

C19H24N2O4S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H24N2O4S/c1-3-24-15-8-7-14(11-16(15)25-4-2)12-17-18(22)21(19(23)26-17)13-20-9-5-6-10-20/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12+ |

InChI Key |

FUYUTAJQSHHBDB-SFQUDFHCSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCC3)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCC3)OCC |

Origin of Product |

United States |

Biological Activity

5-(3,4-Diethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative known for its diverse biological activities. This compound belongs to a class of thiazolidinediones that have garnered attention due to their potential therapeutic applications, particularly in diabetes management and cancer treatment. This article aims to explore the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 5-(3,4-Diethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione can be represented as follows:

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 366.44 g/mol

Antihyperglycemic Activity

Thiazolidinediones are primarily recognized for their antihyperglycemic properties. They act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research has shown that derivatives of thiazolidinedione can significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing insulin resistance .

Antitumor Activity

Recent studies have indicated that thiazolidinedione derivatives exhibit promising antitumor activity. For instance, compounds similar to 5-(3,4-Diethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A2058 (melanoma) . The mechanism involves the inhibition of human topoisomerases I and II, which are essential for DNA replication and repair.

Anti-inflammatory and Antimicrobial Activities

Thiazolidinediones also demonstrate anti-inflammatory effects by inhibiting various inflammatory mediators. They have been tested for antimicrobial activity against a range of pathogens. Studies reveal that thiazolidine derivatives show significant antimicrobial effects against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL .

The biological activities of 5-(3,4-Diethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione can be attributed to several mechanisms:

- PPAR-γ Activation : Enhances insulin sensitivity.

- Topoisomerase Inhibition : Disrupts DNA replication in cancer cells.

- Enzyme Inhibition : Inhibits lipoxygenases involved in inflammatory pathways .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells demonstrated that a derivative similar to our compound induced apoptosis through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Resistance

In light of rising antibiotic resistance, a series of thiazolidine derivatives were synthesized and tested against resistant strains of bacteria. These compounds exhibited significant antibacterial activity, suggesting their potential as alternatives to traditional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Key Observations

Antitubercular Activity: Compound 95 (4-methoxybenzylidene with 2-amino-5-nitrophenyl at C3) demonstrated superior antitubercular activity (MIC: 1.56 µg/mL) compared to compound 96 (MIC: 3.12 µg/mL), highlighting the importance of electron-withdrawing nitro groups at C3 for enhancing potency . The target compound’s diethoxy groups (electron-donating) may reduce antitubercular efficacy but improve pharmacokinetic properties.

Antidiabetic Activity :

- Compound ad22, featuring a conjugated oxopropenyl-benzylidene group, showed efficacy comparable to rosiglitazone in streptozotocin-induced diabetic rats . The target compound’s diethoxybenzylidene group may similarly enhance PPAR-γ binding affinity, though this remains untested.

Anti-HIV Activity :

- CID 3087795 (2-thienylmethylene substituent) exhibited strong docking affinity (-8.9 kcal/mol) with HIV-1 reverse transcriptase due to sulfur-mediated interactions with active-site residues . The target compound’s bulkier diethoxybenzylidene group may hinder binding to this target but could be advantageous for other enzymes.

Structural Flexibility :

Pharmacological Implications

- Substituent Effects :

- C5 Position : Electron-donating groups (e.g., methoxy, ethoxy) improve lipophilicity and bioavailability but may reduce electron-deficient target engagement. Conversely, electron-withdrawing groups (e.g., nitro) enhance electrostatic interactions with enzymes like mycobacterial targets .

- C3 Position : Pyrrolidinylmethyl (target compound) and morpholinyl ethyl () substituents introduce nitrogen atoms capable of hydrogen bonding, whereas tert-butyl groups (compound 96) may enhance metabolic stability .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.